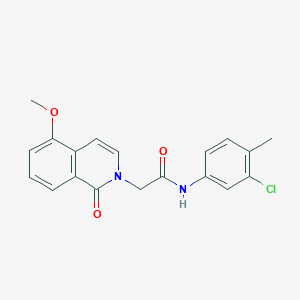

N-(3-chloro-4-methylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3/c1-12-6-7-13(10-16(12)20)21-18(23)11-22-9-8-14-15(19(22)24)4-3-5-17(14)25-2/h3-10H,11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXISJIBAQOOCTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methylphenylamine and 5-methoxy-1-oxo-1,2-dihydroisoquinoline.

Acylation Reaction: The 3-chloro-4-methylphenylamine undergoes an acylation reaction with an acylating agent, such as acetyl chloride, to form the corresponding acetamide intermediate.

Coupling Reaction: The acetamide intermediate is then coupled with 5-methoxy-1-oxo-1,2-dihydroisoquinoline under suitable reaction conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and yields.

Catalysts: Using catalysts to enhance reaction efficiency.

Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of isoquinoline compounds, such as N-(3-chloro-4-methylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide, exhibit promising anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells by activating specific pathways:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.5 | Apoptosis induction |

| U87MG | 0.3 | Cell cycle arrest |

| A549 | 0.7 | Inhibition of proliferation |

The ability to inhibit tumor growth makes this compound a candidate for further development as an anticancer agent .

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial properties. Isoquinoline derivatives have been studied for their effectiveness against various bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 16 µg/mL | Bactericidal |

| Candida albicans | 64 µg/mL | Antifungal |

These findings indicate potential applications in treating infections caused by resistant strains .

Pharmacological Insights

Mechanisms of Action

The biological activity of this compound can be attributed to its structural components:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with receptors mediating cellular signaling pathways related to cancer and inflammation.

- Antioxidant Activity : Isoquinoline derivatives are often studied for their antioxidant properties, which can protect cells from oxidative stress.

Case Studies

Study on Cancer Cell Lines

A peer-reviewed study demonstrated that structurally similar compounds induced apoptosis in breast cancer cells by activating the caspase pathway. This mechanism highlights the potential of this compound as a therapeutic agent in breast cancer treatment.

"The compound's ability to trigger apoptotic pathways highlights its potential as a therapeutic agent in breast cancer treatment."

Antimicrobial Efficacy Testing

Another study evaluated the antimicrobial effects of various isoquinoline derivatives against clinical isolates of bacteria and fungi, revealing that certain modifications significantly enhanced activity against resistant strains.

"Our findings suggest that modifying the isoquinoline structure can lead to potent antimicrobial agents against multi-drug resistant pathogens."

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound’s key structural elements include:

- Aromatic substituents : 3-chloro-4-methylphenyl group (electron-withdrawing Cl and electron-donating Me groups).

- Heterocyclic system: 5-methoxy-1,2-dihydroisoquinolin-1-one (methoxy enhances lipophilicity; the dihydroisoquinolinone core may engage in hydrogen bonding).

Table 1: Comparison of Substituents and Functional Groups

Conformational and Crystallographic Insights

- Target Compound: The dihydroisoquinolinone moiety likely imposes conformational rigidity, similar to the pyrazolone ring in ’s compound. The methoxy group at position 5 may influence hydrogen-bonding patterns, akin to the role of substituents in ’s dimers .

- Crystal Packing : Analogs like 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide exhibit multiple conformers in the asymmetric unit, with dihedral angles between aromatic and heterocyclic rings ranging from 44.5° to 77.5°. Such variability suggests that the target compound’s activity could be conformation-dependent .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide, also known by its CAS number 868223-49-8, is a compound with potential biological activity that has been the subject of various studies. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

It features a chloro-substituted aromatic ring and an isoquinoline moiety, which are significant in determining its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the isoquinoline structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine transporters.

Antitumor Activity

A study investigated the antitumor effects of compounds related to isoquinoline derivatives. These compounds exhibited significant inhibitory effects on tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. While specific data on this compound is limited, its structural analogs have shown promise in targeting malignant cells effectively .

Neuropharmacological Effects

Compounds structurally related to this compound have demonstrated activity at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). For instance, a class of tetrahydroisoquinoline derivatives was found to act as triple reuptake inhibitors, indicating that this compound may also exhibit similar neuropharmacological properties .

Case Studies and Experimental Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.